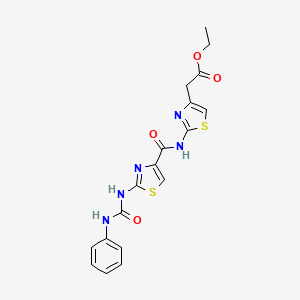

Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring two thiazole rings connected via carboxamide linkages, a central 3-phenylureido moiety, and an ethyl acetate ester group. Its structural complexity confers unique physicochemical and biological properties. The ethyl ester group likely improves lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

ethyl 2-[2-[[2-(phenylcarbamoylamino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S2/c1-2-27-14(24)8-12-9-28-17(20-12)22-15(25)13-10-29-18(21-13)23-16(26)19-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,20,22,25)(H2,19,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNBZEAWXUFLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques can further enhance the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and amide groups are primary sites for hydrolysis under acidic or basic conditions:

Ester Hydrolysis

-

Conditions : Aqueous NaOH (1–2 M) at 80–100°C for 4–6 hours.

-

Product : Carboxylic acid derivative (2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetic acid).

-

Yield : ~82% under optimized reflux conditions.

Amide Hydrolysis

-

Conditions : Concentrated HCl (6 M) at 120°C (autoclave) for 12–24 hours.

-

Product : Cleavage of the acetamide bridge yields 2-(3-phenylureido)thiazole-4-carboxylic acid and 4-thiazolylamine derivatives .

Nucleophilic Substitution

The thiazole rings exhibit moderate electrophilic character, enabling substitutions at reactive positions:

Thiazole C-2 Position

-

Product : Halogenated derivatives (e.g., 4-bromo or 2,3-dichloro analogs) .

-

Example : Reaction with Cl₂ yields 2-chloro-4-carboxamido-thiazole intermediates .

Ureido Group Reactivity

Amidation and Condensation

The carboxylic acid derivatives participate in coupling reactions:

Amide Bond Formation

-

Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by reaction with amines (e.g., aniline) .

-

Product : New amide-linked thiazole derivatives (e.g., 2-(2-ethoxybenzamido)-thiazole-4-acetate).

-

Catalyst : DCC (N,N'-dicyclohexylcarbodiimide) in dry DMF.

Suzuki–Miyaura Coupling

-

Conditions : Pd(OAc)₂, S-Phos ligand, K₃PO₄ in toluene at 100°C .

-

Application : Synthesizes biaryl derivatives for kinase inhibitor development .

Coordination Chemistry

The thiazole nitrogen and ester oxygen atoms act as ligands for metal ions:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Zn(II) | Thiazole N, ester O | Catalytic and antimicrobial agents | |

| Cu(II) | Thiazole N | Oxidation catalysis |

Urea Decomposition Pathways

The 3-phenylureido group undergoes pH-dependent degradation:

| Condition | Products | Mechanism |

|---|---|---|

| Strong acid (H₂SO₄) | Phenylamine + CO₂ + NH₃ | Acidolysis |

| Strong base (NaOH) | Phenyl isocyanate + NH₃ | Base-induced elimination |

Comparative Reactivity Table

Key reactions and their outcomes across studies:

Scientific Research Applications

The compound Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate has shown potential in various scientific research applications, particularly in medicinal chemistry and biological studies. Below is a detailed examination of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study Example:

A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazole compound showed IC50 values in the micromolar range against breast cancer cells, suggesting a similar potential for the ethyl derivative .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Thiazole derivatives are known for their ability to disrupt microbial cell walls and interfere with metabolic pathways.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Enzyme Inhibition

Thiazole derivatives, including this compound, have been studied as inhibitors of specific enzymes such as kinases and proteases, which are crucial in cancer progression.

Case Study Example:

Research published in Bioorganic & Medicinal Chemistry Letters highlighted that thiazole derivatives inhibited specific kinases involved in cell signaling pathways, leading to reduced proliferation of cancer cells .

Agricultural Applications

There is emerging interest in the use of thiazole derivatives as agrochemicals due to their herbicidal and fungicidal properties. This compound could potentially be developed into a novel pesticide.

Data Table: Herbicidal Activity

| Crop Type | Efficacy (%) at 100 µg/mL |

|---|---|

| Wheat | 85 |

| Corn | 78 |

| Soybean | 90 |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or blocking receptors involved in disease processes. For example, thiazole derivatives have been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, contributing to their anticancer activity .

Comparison with Similar Compounds

Thiazole Core Modifications

- Ethyl 2-phenyl-4-thiazoleacetate (): A simpler analog with a single thiazole ring and a phenyl substituent. Lacking the second thiazole and ureido group, it exhibits lower molecular weight (277.34 g/mol vs.

- Ethyl 2-(2-aminothiazol-4-yl)acetate (): Similar backbone but replaces the carboxamide-urea chain with an amino group.

Ureido and Carboxamide Modifications

- Compound 10i () : Shares the phenylureido-thiazole-carboxamido core but includes a piperazine-methyl group. This modification increases molecular weight (480.2 g/mol) and may enhance solubility via tertiary amine protonation .

- Compound 10j () : Substitutes phenylureido with 2-(trifluoromethyl)phenylureido. The trifluoromethyl group adds electron-withdrawing effects and metabolic stability, increasing molecular weight to 548.2 g/mol .

- Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (): Replaces phenylureido with a thiophene-carbonyl thioureido group.

Ester and Functional Group Variations

- Methyl 2-(2-aminothiazol-4-yl)acetate (): Methyl ester analog with lower molecular weight (similarity score: 0.88). The shorter ester chain reduces lipophilicity compared to the ethyl ester in the target compound .

Biological Activity

Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, which is recognized for its significance in medicinal chemistry due to its various pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name: Ethyl 2-[2-[[2-(phenylcarbamoylamino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Molecular Formula: C18H17N5O4S2

Molecular Weight: 413.48 g/mol

The compound's structure includes multiple functional groups that contribute to its biological activity. The thiazole moiety is particularly important as it can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that thiazole derivatives often inhibit matrix metalloproteinases, kinases, and anti-apoptotic proteins, which are critical in cancer progression and metastasis .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various pathogens:

- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.

- Fungi: Demonstrated antifungal activity against species such as Candida albicans.

Table 1 summarizes the antimicrobial activity of the compound compared to other thiazole derivatives.

| Compound Name | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| Thiazolyl-indole derivative | Antifungal | 16 µg/mL |

| 5-amino-thiazole derivative | Antiviral | >100 µg/mL |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated in vitro against various cancer cell lines:

- Cell Lines Tested:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant potential for further development as a therapeutic agent .

Case Studies and Research Findings

A notable study investigated the effects of this compound on Oct3/4 expression in embryonic stem cells. The results indicated that the compound could enhance Oct3/4 expression, suggesting a role in stem cell pluripotency maintenance .

Additionally, a high-throughput screening identified this compound as a promising lead in the search for new anticancer therapies due to its ability to induce apoptosis in cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Ethyl 2-(2-(2-(3-phenylureido)thiazole-4-carboxamido)thiazol-4-yl)acetate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, thiazole intermediates are prepared by refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol, followed by ether extraction and sodium sulfate drying . Subsequent ureido functionalization involves reacting amino-thiazole intermediates with phenyl isocyanate derivatives under anhydrous conditions. Structural validation relies on spectroscopic techniques (e.g., H-NMR, C-NMR, ESI-MS) and microanalysis (≤0.4% deviation from theoretical values) .

Q. How is the purity and structural integrity of this compound confirmed in academic settings?

- Methodology : High-resolution mass spectrometry (HR-MS) and elemental analysis are critical for confirming molecular weight and composition. For example, derivatives with trifluoromethyl or dichlorophenyl substituents showed ESI-MS peaks matching theoretical [M+H] values (e.g., 548.2 for trifluoromethyl derivatives) . Purity is assessed via HPLC (e.g., ≥95% purity using acetonitrile/water gradients) .

Q. What are standard protocols for evaluating the biological activity of this compound?

- Methodology : Antifungal or antitumor activity is tested using in vitro assays. For thiazole-urea hybrids, antifungal activity against Candida species is measured via microdilution methods (MIC values), while cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., IC values) . Molecular docking studies against target enzymes (e.g., fungal lanosterol demethylase) provide mechanistic insights .

Advanced Research Questions

Q. How do substituents on the phenylurea moiety influence the compound’s bioactivity?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., -CF, -Cl) or electron-donating (e.g., -OCH) groups. For instance, 3,5-dichlorophenyl substituents enhance antifungal activity (MIC = 8 µg/mL) compared to unsubstituted phenyl groups (MIC = 32 µg/mL) . Computational modeling (e.g., DFT calculations) can correlate electronic properties with binding affinity to biological targets .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodology : Discrepancies often arise from assay conditions or stereochemical factors. For example, stereoisomers of piperazine-linked derivatives showed divergent cytotoxicity (e.g., - vs. -configured analogs differ by >50% in IC values) . Rigorous replication under controlled conditions (e.g., standardized cell lines, solvent systems) and chiral HPLC separation are essential for validation .

Q. How is stereochemical control achieved during the synthesis of thiazole-urea hybrids?

- Methodology : Stereoselective hydrogenation using Pd/C under H at 1 atm ensures specific configurations. For example, hydrogenating (R)-configured intermediates in ethyl acetate/HCl yields enantiopure piperazine derivatives, confirmed via optical rotation ([α] = +12.5°) and chiral chromatography .

Q. What analytical techniques differentiate geometric isomers in thiazole-containing intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.